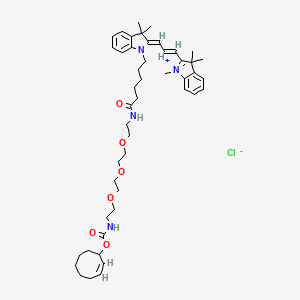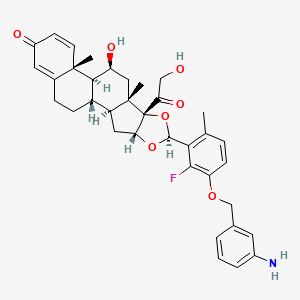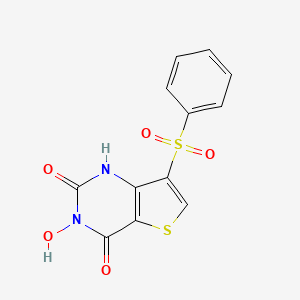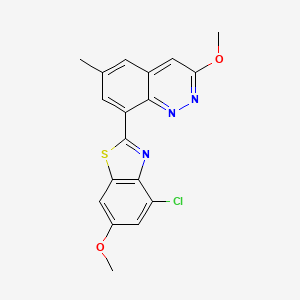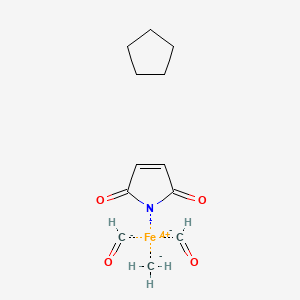
Anticancer agent 196
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 196 is a compound that has shown significant potential in the treatment of various types of cancer. It exhibits cytotoxicity against cancer cells, particularly HL-60 and A549 cells, with IC50 values of 7.69 µM and 54.2 µM, respectively . This compound can induce DNA damage, making it a promising candidate for further research and development in cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 196 involves the preparation of half-sandwich iron (II) cyclopentadienyl complexes with maleimide and phosphine or phosphite ligands . The reaction conditions typically include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which offers several advantages over traditional batch processes . Continuous flow synthesis provides better heat and mass transfer, improved process control, and the ability to integrate in-line analysis and purification tools. This method allows for the efficient production of multigram quantities of the compound in a short time .
化学反应分析
Types of Reactions
Anticancer agent 196 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the iron center.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the phosphine or phosphite ligands are replaced with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions typically involve the use of different ligands in the presence of a suitable solvent and heat.
Major Products Formed
The major products formed from these reactions include various oxidation states of the iron center and substituted complexes with different ligands. These products can exhibit different biological activities and properties, making them valuable for further research.
科学研究应用
Anticancer agent 196 has several scientific research applications, including:
Chemistry: The compound is used in the study of metal-organic frameworks and coordination chemistry.
Biology: It is employed in the investigation of cellular processes and mechanisms of action in cancer cells.
Industry: this compound can be used in the development of new anticancer drugs and formulations.
作用机制
The mechanism of action of Anticancer agent 196 involves the induction of DNA damage in cancer cells . The compound interacts with the DNA, causing breaks and other forms of damage that lead to cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making it a promising candidate for cancer therapy.
相似化合物的比较
Anticancer agent 196 can be compared with other similar compounds, such as:
K-252-C aglycone indolocarbazole alkaloid: This compound also exhibits anticancer activity and is derived from natural sources.
Decoyinine: Another natural compound with anticancer properties, often used in combination with other agents.
Cycloheximide: A well-known anticancer agent that inhibits protein synthesis in cancer cells.
This compound is unique in its ability to induce DNA damage and its potential for use in continuous flow synthesis, which offers advantages in industrial production. This makes it a valuable compound for further research and development in the field of cancer therapy.
属性
分子式 |
C12H17FeNO4 |
|---|---|
分子量 |
295.11 g/mol |
IUPAC 名称 |
carbanide;cyclopentane;iron(4+);methanone;pyrrol-1-ide-2,5-dione |
InChI |
InChI=1S/C5H10.C4H3NO2.2CHO.CH3.Fe/c1-2-4-5-3-1;6-3-1-2-4(7)5-3;2*1-2;;/h1-5H2;1-2H,(H,5,6,7);2*1H;1H3;/q;;3*-1;+4/p-1 |
InChI 键 |
WGUCCRSDLAZYFQ-UHFFFAOYSA-M |
规范 SMILES |
[CH3-].[CH-]=O.[CH-]=O.C1CCCC1.C1=CC(=O)[N-]C1=O.[Fe+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



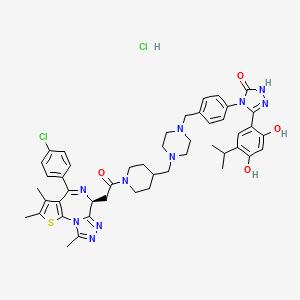
![9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12378597.png)
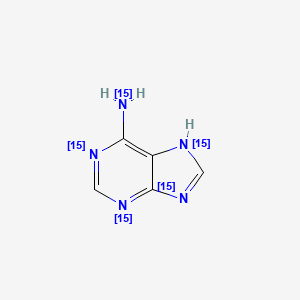
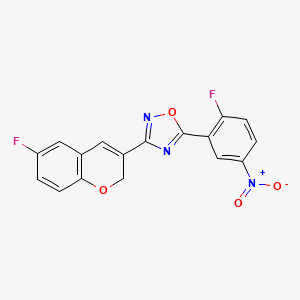

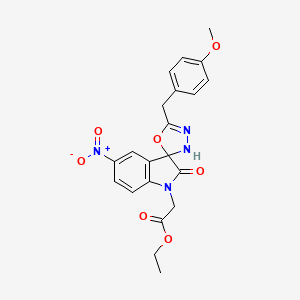
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)

